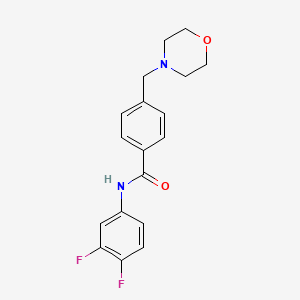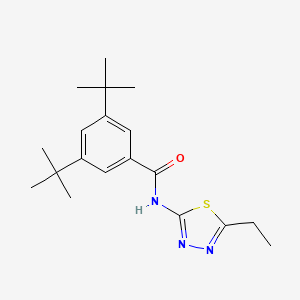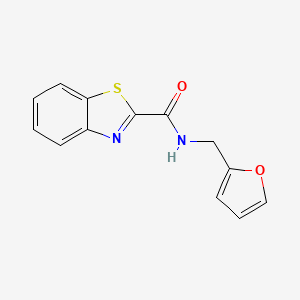
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as CHMPD, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting these enzymes, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in lab experiments is that it has been shown to exhibit multiple biochemical and physiological effects, making it a versatile compound for investigating various research questions. However, one limitation is that the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One potential avenue is to investigate its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, which may lead to the development of more effective treatments for pain, inflammation, and fever. Finally, future studies could investigate the potential use of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione involves the reaction of 2-hydroxy-4-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-6-7-12(14(18)8-10)16(20)9-15(19)11-4-2-3-5-13(11)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAJYRFJCYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
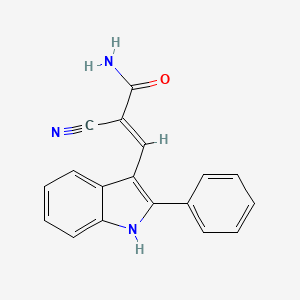
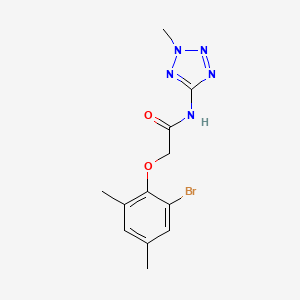
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)

